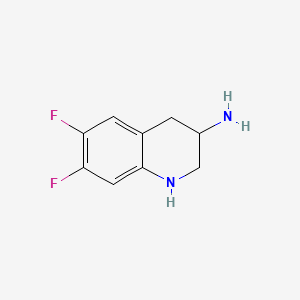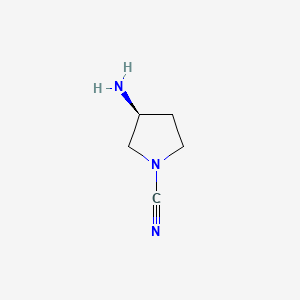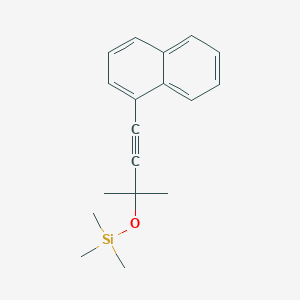
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production . The purity of the final product is often enhanced through recrystallization and chromatographic techniques.
化学反応の分析
Types of Reactions
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of more reduced pyrrolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyridine compounds .
科学的研究の応用
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various alkaloids and complex organic molecules.
Medicine: It has potential therapeutic applications in treating nicotine addiction and related disorders.
Industry: It is used in the production of insecticides and other agrochemicals due to its biological activity.
作用機序
The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in neurotransmission and play a crucial role in the central nervous system. By binding to these receptors, (S)-5-methyl-2-(pyrrolidin-2-yl)pyridine can modulate synaptic transmission and influence various physiological processes .
類似化合物との比較
Similar Compounds
Nicotine: Structurally similar but contains a methyl group on the pyrrolidine nitrogen.
Anatabine: Another pyridine alkaloid with a similar structure but different biological activity.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific interaction with nicotinic acetylcholine receptors and its role in nicotine metabolism. Its lack of a methyl group on the pyrrolidine nitrogen differentiates it from nicotine and contributes to its distinct biological activity .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
5-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3/t9-/m0/s1 |
InChIキー |
XYMBPXORZZSXBP-VIFPVBQESA-N |
異性体SMILES |
CC1=CN=C(C=C1)[C@@H]2CCCN2 |
正規SMILES |
CC1=CN=C(C=C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


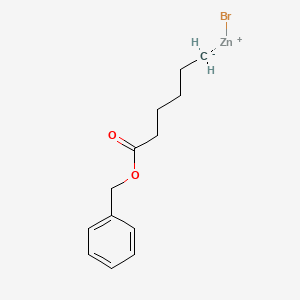
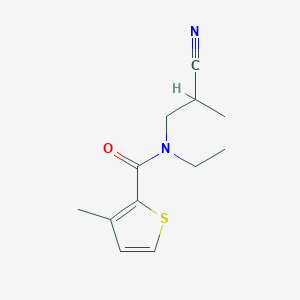
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
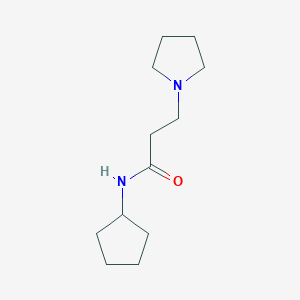

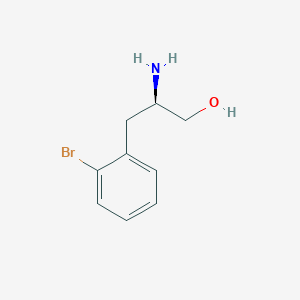
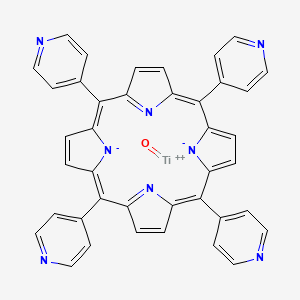

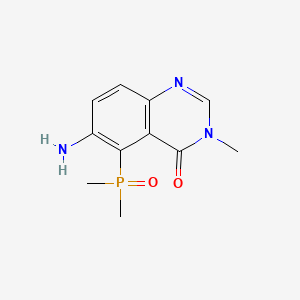
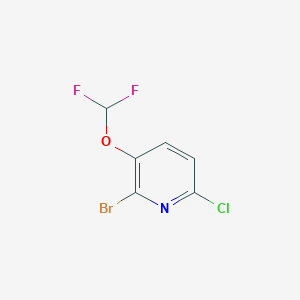
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
